2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid
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Overview
Description
2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[103102,1104,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups and a tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[103102,11One common synthetic route involves the use of Diels-Alder reactions and oxidation processes to construct the core structure, followed by selective functionalization to introduce the hydroxyl and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more hydroxylated compounds .
Scientific Research Applications
2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-(3,4,5-trihydroxybenzoyl)-β-L-gulopyranoside
- 5,8-Dihydroxy-4-oxo-1,2,3,4-tetrahydro-1-naphthalenyl 6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranoside
Uniqueness
What sets 2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid apart from similar compounds is its unique tetracyclic core and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2,3-dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid |
InChI |
InChI=1S/C17H17N3O5/c21-14(15(22)17(24)25)16(23)20-6-8-3-9(7-20)11-5-13-12(4-10(8)11)18-1-2-19-13/h1-2,4-5,8-9,14-15,21-22H,3,6-7H2,(H,24,25) |
InChI Key |
ANLPQXPHGCEMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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